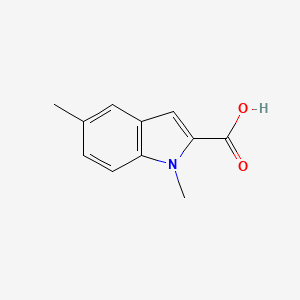
1,5-Dimethyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
1,5-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif present in many biologically active molecules. Indole and its derivatives are of significant interest due to their presence in natural products and pharmaceuticals. The indole ring system is known for its versatility in chemical reactions and its ability to interact with various biological targets.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the need for regioselectivity and the avoidance of byproducts. An example of such synthesis is the iridium-catalyzed hydrocarboxylation of 1,1-dimethylallene, which provides a method to attach a carboxylic acid moiety to a prenyl-like structure without generating stoichiometric byproducts and without the need for protecting groups for alcohols, phenols, and indolic amines . Although not directly synthesizing 1,5-Dimethyl-1H-indole-2-carboxylic acid, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of hydrogen bonding and other noncovalent interactions. For instance, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features are crucial for the formation of supramolecular networks and can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, often facilitated by their ability to form hydrogen bonds and other noncovalent interactions. For example, the formation of proton-transfer complexes between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids demonstrates the role of weak interactions in the assembly of complex structures . These interactions are essential for the design of new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be explored through spectroscopic and computational studies. For instance, methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, has been characterized using various spectroscopic techniques, and its electronic nature has been investigated through UV-visible spectroscopy . Computational studies, including density functional theory (DFT) calculations, provide insights into the molecule's reactivity, non-linear optical (NLO) properties, and the environment of magnetic fields as evidenced by NMR spectroscopy . These studies are crucial for understanding the behavior of indole derivatives in different environments and for predicting their reactivity in chemical reactions.
Aplicaciones Científicas De Investigación
Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications of indole derivatives:
-
Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- They are used in the synthesis of many important synthetic drug molecules .
- The methods of application or experimental procedures vary depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
- The outcomes of these studies are usually reported in terms of the compound’s efficacy against a particular disease or condition, often quantified using IC50 values or similar metrics .
-
Synthesis of Alkaloids
- Indole derivatives are used as reactants for the synthesis of various alkaloids .
- Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological effects and are used in medicine, as well as in the scientific study of biology and pharmacology .
- The methods of synthesis vary depending on the specific alkaloid being produced. Typically, these processes involve complex organic chemistry reactions carried out under carefully controlled conditions .
Safety And Hazards
The safety data sheet for “1,5-Dimethyl-1H-indole-2-carboxylic acid” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for “1,5-Dimethyl-1H-indole-2-carboxylic acid” are not available, indole derivatives are a focus of ongoing research due to their prevalence in biologically active compounds . They have potential therapeutic applications, which could be a promising direction for future research .
Propiedades
IUPAC Name |
1,5-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJWABYADZXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359084 | |
| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
216210-59-2 | |
| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



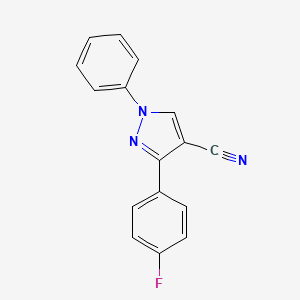
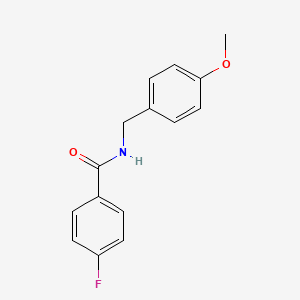
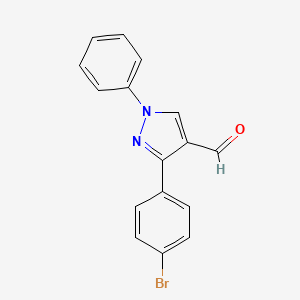
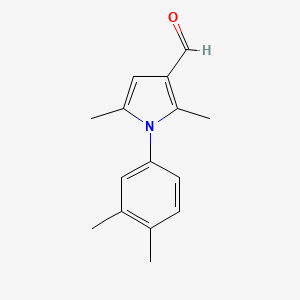
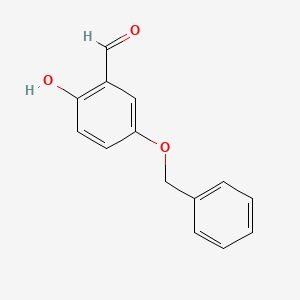
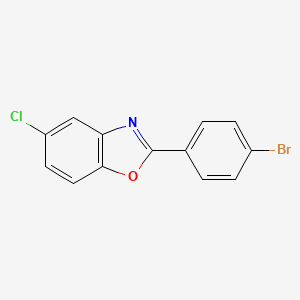
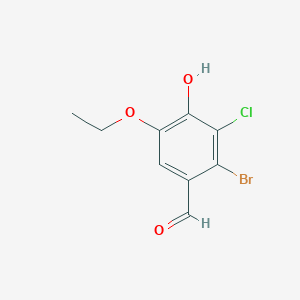
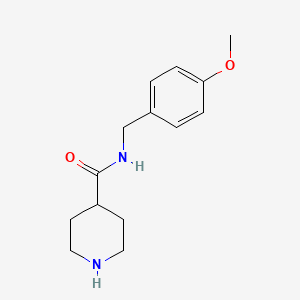
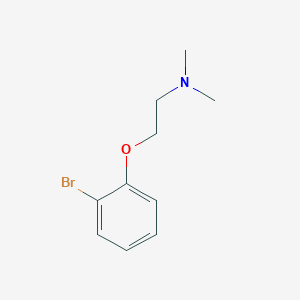
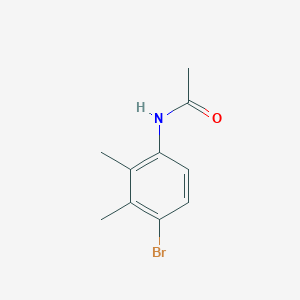
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)
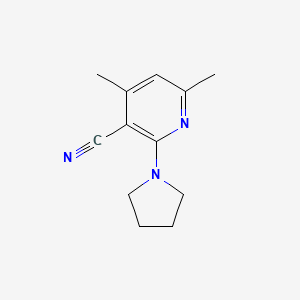
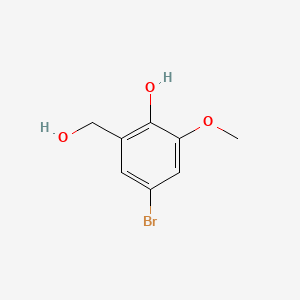
![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)